molecular formula C₁₀H₈D₅NO₂ B1141003 (E/Z)-4-(4'-Hydroxyphenyl)-2-butanone Oxime-[d5] CAS No. 1185238-88-3

(E/Z)-4-(4'-Hydroxyphenyl)-2-butanone Oxime-[d5]

Cat. No. B1141003
M. Wt: 184.25
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(E/Z)-4-(4'-Hydroxyphenyl)-2-butanone Oxime-[d5] is a compound that is widely used in scientific research. It is a labeled form of the oxime, which means that it has been modified with deuterium atoms to make it easier to detect and analyze. This compound has a wide range of applications in various fields of research, including biochemistry, pharmacology, and neuroscience.

Mechanism Of Action

The mechanism of action of (E/Z)-4-(4'-Hydroxyphenyl)-2-butanone Oxime-[d5] is based on its ability to form a stable adduct with the active site of enzymes. The oxime group of the compound reacts with the carbonyl group of the enzyme, forming a covalent bond that is stable under the reaction conditions. This allows the labeled oxime to be used as a probe to study the active site of enzymes and to determine the mechanism of their catalytic action.

Biochemical And Physiological Effects

(E/Z)-4-(4'-Hydroxyphenyl)-2-butanone Oxime-[d5] has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in laboratory experiments.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (E/Z)-4-(4'-Hydroxyphenyl)-2-butanone Oxime-[d5] in laboratory experiments is its high sensitivity and specificity. The labeled oxime can be used to detect and quantify enzyme activity at very low concentrations, making it a valuable tool for studying enzyme kinetics. However, one of the limitations of using this compound is that it requires specialized equipment and expertise to synthesize and analyze.

Future Directions

There are several future directions for the use of (E/Z)-4-(4'-Hydroxyphenyl)-2-butanone Oxime-[d5] in scientific research. One potential application is in the development of new enzyme inhibitors for the treatment of diseases such as cancer and Alzheimer's. The labeled oxime can be used to screen large libraries of compounds for their ability to inhibit specific enzymes. Another potential direction is in the study of protein-protein interactions, where the labeled oxime can be used to probe the binding sites of proteins and to determine the mechanism of their interaction.

Synthesis Methods

The synthesis of (E/Z)-4-(4'-Hydroxyphenyl)-2-butanone Oxime-[d5] involves the reaction of 4-hydroxyacetophenone with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The deuterium labeling is achieved by using deuterated solvents and reagents during the synthesis process.

Scientific Research Applications

(E/Z)-4-(4'-Hydroxyphenyl)-2-butanone Oxime-[d5] is used in a wide range of scientific research applications. One of its primary uses is in the study of enzyme kinetics and mechanisms of action. The labeled oxime can be used to measure the rate of enzyme-catalyzed reactions and to determine the specific amino acid residues involved in the reaction.

properties

IUPAC Name

4-(3-hydroxyiminobutyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(11-13)2-3-9-4-6-10(12)7-5-9/h4-7,12-13H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZRELCLIQMHDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)CCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Hydroxyiminobutyl)phenol

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